tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22Cl2N4O2 . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with tert-butyl 4-(aminomethyl)-3-methylpiperazine-1-carboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
In industrial production, the compound can be synthesized in larger quantities using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C15H22Cl2N4O2 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-10-8-21(14(22)23-15(2,3)4)6-5-20(10)9-11-7-18-13(17)19-12(11)16/h7,10H,5-6,8-9H2,1-4H3 |
InChI Key |
MCKIOOQIHGXWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CN=C(N=C2Cl)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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